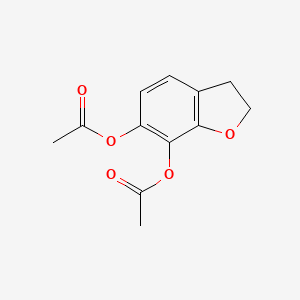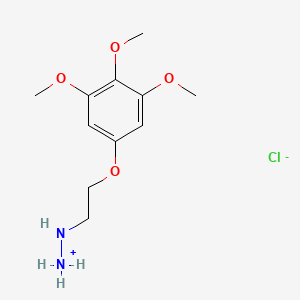
Ethyldimethylpropylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyldimethylpropylammonium bromide is a quaternary ammonium compound with the molecular formula C7H18BrN and a molecular weight of 196.12852 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyldimethylpropylammonium bromide can be synthesized through the reaction of 1-bromopropane with ethyldimethylamine. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions . The reaction proceeds as follows:
CH3CH2CH2Br+N(CH3)2C2H5→CH3CH2CH2N(CH3)2C2H5+Br−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyldimethylpropylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines. The reaction is usually carried out in an aqueous or alcoholic medium.
Oxidation Reactions: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Produce compounds like ethyldimethylpropylamine and other substituted ammonium salts.
Oxidation Reactions: Yield oxidized derivatives of the original compound.
Reduction Reactions: Result in reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Ethyldimethylpropylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyldimethylpropylammonium bromide involves its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. It also interacts with proteins, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetramethylammonium bromide
- Tetraethylammonium bromide
- Tetrabutylammonium bromide
Uniqueness
Ethyldimethylpropylammonium bromide is unique due to its specific alkyl chain length and the presence of both ethyl and propyl groups. This structural configuration imparts distinct physicochemical properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective .
Eigenschaften
CAS-Nummer |
84697-18-7 |
|---|---|
Molekularformel |
C7H18BrN |
Molekulargewicht |
196.13 g/mol |
IUPAC-Name |
ethyl-dimethyl-propylazanium;bromide |
InChI |
InChI=1S/C7H18N.BrH/c1-5-7-8(3,4)6-2;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BSMDPGZLSUDGEK-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+](C)(C)CC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)

![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)
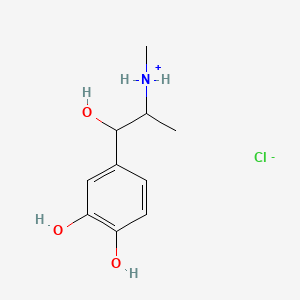

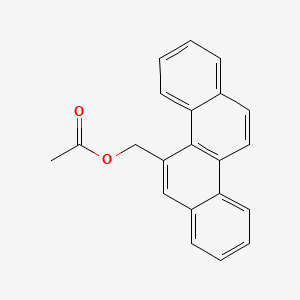

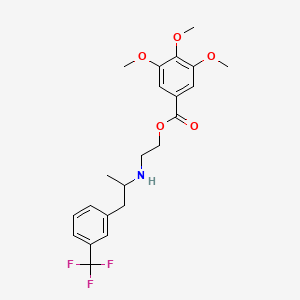
![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
